

A Technical Guide to the Purity Analysis of NOPO Single-Walled Carbon Nanotubes

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Compound of Interest

Compound Name: NOPO

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This in-depth technical guide provides a comprehensive overview of the methodologies used to assess the purity of single-walled carbon nanotubes (SWCNTs) produced by **NoPo** Nanotechnologies. The purity of SWCNTs is a critical parameter that significantly influences their performance in advanced applications, including drug delivery, bio-imaging, and therapeutics. This document outlines the core analytical techniques, presents detailed experimental protocols, and summarizes key quantitative data to aid in the rigorous quality assessment of these novel materials.

Introduction to NOPO SWCNTs and Impurity Profiles

NoPo Nanotechnologies utilizes a proprietary High-Pressure Carbon Monoxide (HiPco®) process to synthesize SWCNTs with diameters typically ranging from 0.8 to 1.2 nanometers.[1] [2] The primary impurities in as-produced HiPco SWCNTs are residual iron catalyst particles and various forms of non-nanotube carbon, such as amorphous carbon and graphitic nanoparticles.[3] **NoPo** has developed patented purification techniques, including halogenation, to remove these impurities and achieve a high purity product suitable for sensitive applications.[4][5][6]

Core Purity Analysis Techniques

A multi-technique approach is essential for a comprehensive purity analysis of **NOPO** SWCNTs. The primary methods employed are Thermogravimetric Analysis (TGA), Raman

Spectroscopy, UV-Vis-NIR Spectroscopy, and Transmission Electron Microscopy (TEM).

Quantitative Purity Data of NOPO SWCNTs

The following tables summarize the typical quantitative purity data for raw and purified **NOPO** SWCNTs, as derived from technical data sheets and certificates of analysis.

Table 1: Purity and Impurity Content of **NOPO** SWCNTs

Parameter	Raw NOPO SWCNTs	Purified NOPO SWCNTs	Analysis Method
Carbon Content	~85% [4]	>95% [7]	TGA
Non-carbonaceous Impurity (Fe)	~15% [4]	<5% [7]	TGA
Moisture Content	<0.5 wt% [7]	<0.5 wt% [7]	TGA
G/D Ratio	24 - 30 [1]	25 - 40 [5]	Raman Spectroscopy

Table 2: Physical and Structural Characteristics of **NOPO** SWCNTs

Parameter	Value	Analysis Method
Average Diameter	0.8 - 1.2 nm [1] [7]	Raman Spectroscopy, TEM
Individual SWCNT Length	700 - 1200 nm [5]	TEM
Specific Surface Area	>1300 m ² /g [5]	BET

Experimental Protocols

Detailed methodologies for the key purity analysis techniques are provided below.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the carbonaceous and non-carbonaceous (metallic catalyst) content of SWCNT samples.[\[8\]](#)[\[9\]](#)

Experimental Protocol:

- Instrument Preparation: Use a thermogravimetric analyzer with a microbalance sensitivity of at least 0.1 µg.[8] Ensure the sample pan (platinum, alumina, or ceramic) is clean and conditioned by heating to 300°C in air to remove any adsorbed moisture.[9]
- Sample Preparation: Weigh 2-4 mg of the **NOPO** SWCNT sample directly into the tared TGA pan.[10]
- Analysis Parameters:
 - Purge Gas: Air at a flow rate of 100 mL/min.[10][11]
 - Heating Rate: 5 °C/min.[10] A slower heating rate helps to avoid combustion events that can lead to inaccurate results.[11]
 - Temperature Range: Ramp from room temperature to 800°C.[10]
- Data Analysis:
 - The initial weight loss up to ~150°C is attributed to moisture.[7]
 - The weight loss between approximately 300°C and 650°C corresponds to the oxidation of SWCNTs and other carbonaceous impurities.
 - The residual mass at the end of the analysis represents the incombustible metal oxide impurities.[10] The percentage of metallic iron can be calculated from the mass of the iron oxide residue.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information on the structural quality and diameter distribution of SWCNTs.[12][13]

Experimental Protocol:

- Sample Preparation: A small amount of the dry **NOPO** SWCNT powder is placed on a glass slide. For dispersion analysis, the SWCNTs can be suspended in a suitable solvent like

ethanol with brief ultrasonication.[14]

- Instrument Parameters:
 - Excitation Laser: A 532 nm (green) laser is commonly used for **NOPO** SWCNTs.[1]
 - Laser Power: Use a low laser power to avoid sample damage.
 - Spectral Range: Acquire spectra covering the Radial Breathing Mode (RBM) region ($\sim 100\text{-}300\text{ cm}^{-1}$) and the D and G bands ($\sim 1300\text{-}1600\text{ cm}^{-1}$).
- Data Analysis:
 - G/D Ratio: The intensity ratio of the G-band ($\sim 1590\text{ cm}^{-1}$) to the D-band ($\sim 1350\text{ cm}^{-1}$) is a key indicator of the structural integrity of the SWCNTs. A higher G/D ratio signifies fewer defects.[1]
 - Radial Breathing Modes (RBMs): The frequencies of the RBM peaks are inversely proportional to the SWCNT diameters. The presence of sharp RBM peaks indicates a narrow diameter distribution. For **NOPO** SWCNTs, characteristic RBM peaks are observed around 228 cm^{-1} and 272 cm^{-1} . [4]

UV-Vis-NIR Spectroscopy

UV-Vis-NIR spectroscopy is used to confirm the presence of individualized SWCNTs in a dispersion and to assess the ratio of metallic to semiconducting species.

Experimental Protocol:

- Sample Preparation:
 - Prepare a stable dispersion of **NOPO** SWCNTs in a suitable solvent (e.g., water with a surfactant like sodium dodecyl sulfate, or an organic solvent like N-methyl-2-pyrrolidone).
 - A typical procedure involves adding a small amount of SWCNTs to the solvent and sonicating the mixture.[15]
- Instrument Parameters:

- Spectrophotometer: A double-beam UV-Vis-NIR spectrophotometer is required.
- Wavelength Range: Scan from the UV to the NIR region (e.g., 200 nm to 1400 nm).
- Blank: Use the pure solvent as a reference.
- Data Analysis:
 - The absorption spectrum of well-dispersed SWCNTs will show characteristic peaks corresponding to the electronic transitions of different SWCNT chiralities.
 - The S11 and S22 bands in the NIR region are characteristic of semiconducting SWCNTs, while the M11 band in the visible region corresponds to metallic SWCNTs.

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the SWCNTs, allowing for the assessment of their morphology, diameter, length, and the presence of impurities at the nanoscale.[\[13\]](#)

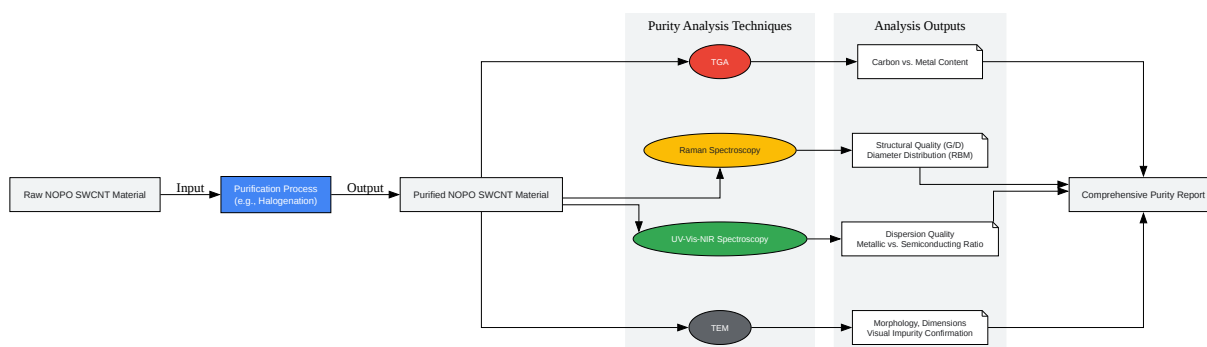
Experimental Protocol:

- Sample Preparation:
 - Disperse a small amount of **NOPO** SWCNTs in a volatile solvent such as ethanol or isopropanol through ultrasonication.[\[14\]](#)
 - Place a drop of the dilute dispersion onto a carbon-coated TEM grid.[\[14\]](#)
 - Allow the solvent to evaporate completely, leaving the SWCNTs deposited on the grid.
- Imaging:
 - Operate the TEM at a suitable accelerating voltage.
 - Acquire images at various magnifications to observe individual nanotubes, bundles, and any remaining catalyst particles or amorphous carbon.
- Data Analysis:

- Measure the diameters and lengths of individual SWCNTs from the acquired images.
- Visually inspect for the presence and morphology of any impurities.

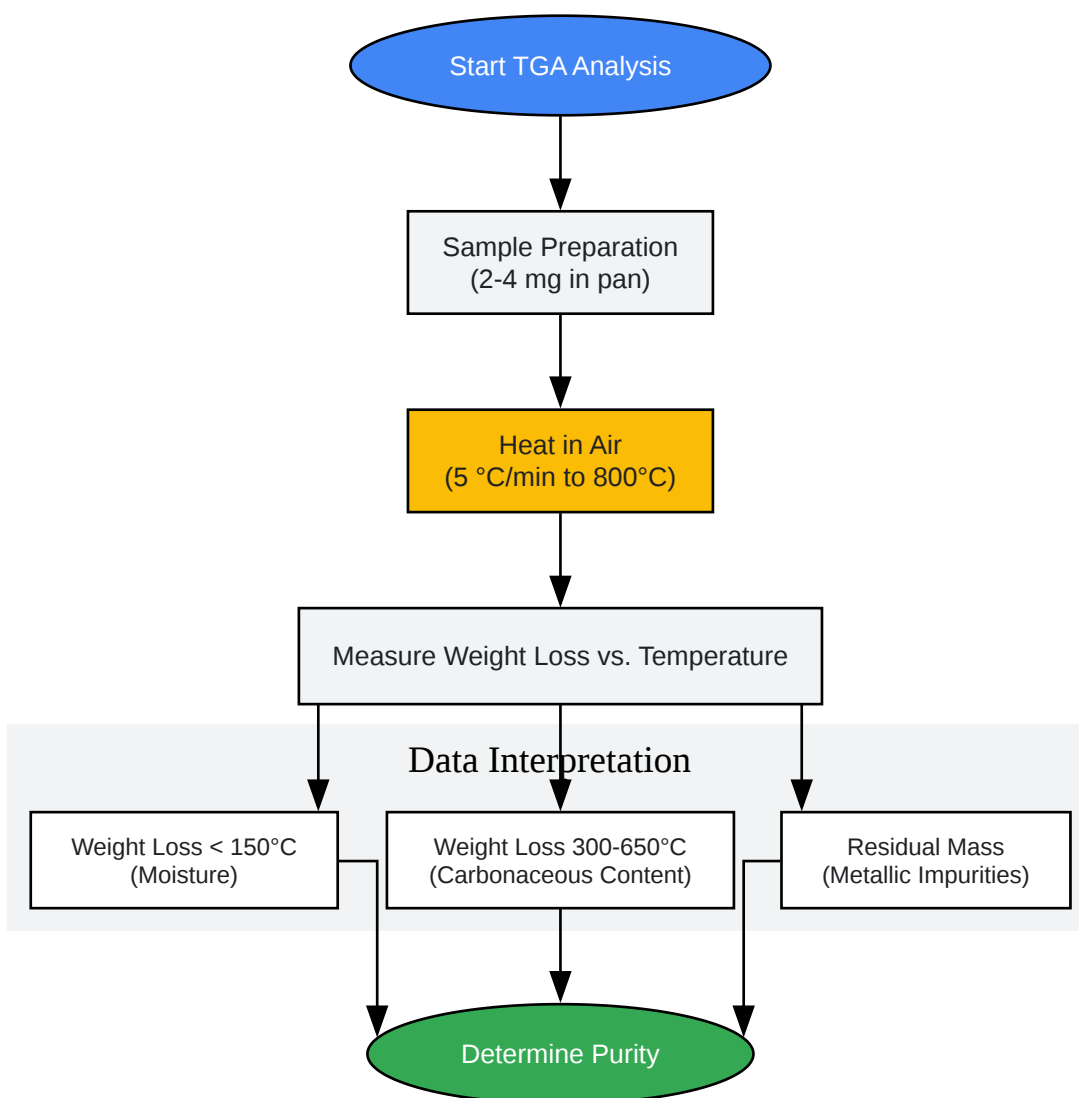
Visualization of Purity Analysis Workflow

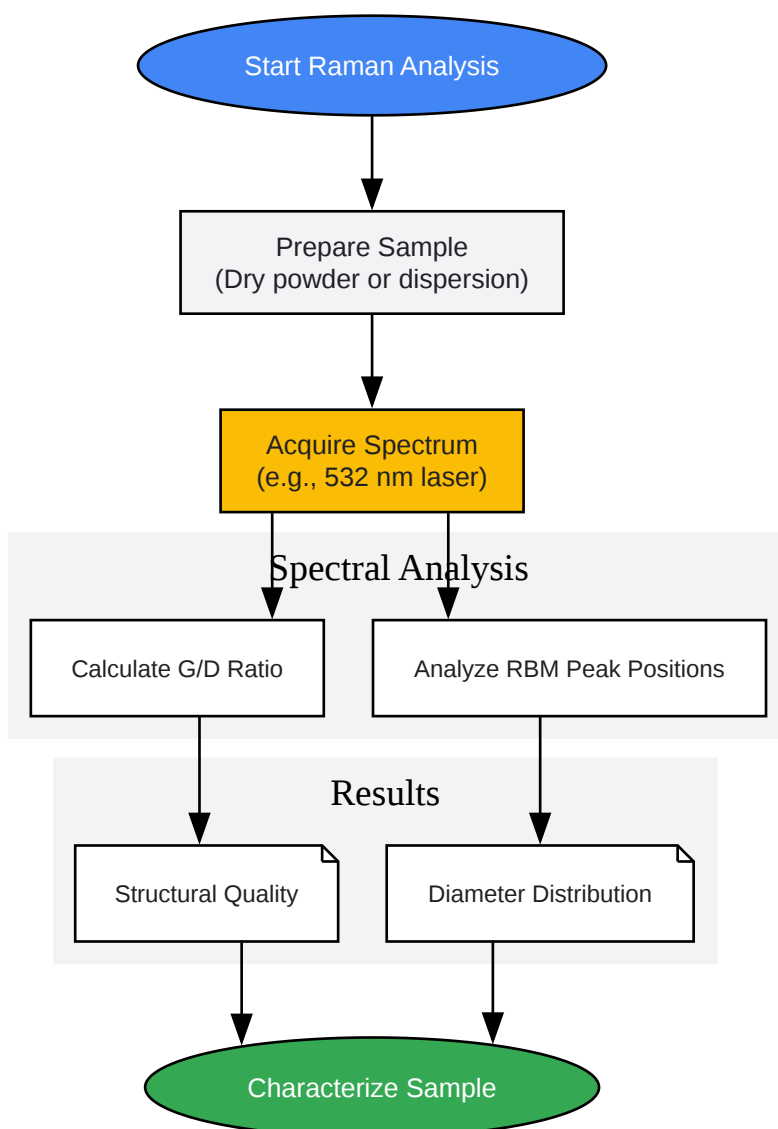
The following diagrams illustrate the logical flow of the purity analysis process for **NOPO** SWCNTs.



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Purity analysis workflow for **NOPO** SWCNTs.





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